molecular formula C25H26N2O6 B11154252 7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one

7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11154252
M. Wt: 450.5 g/mol
InChI Key: DUYHPFIIHXCLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazino group: This step involves the reaction of the chromen-2-one core with a piperazine derivative, often under reflux conditions.

    Attachment of the benzodioxol group: This is typically done through a nucleophilic substitution reaction, where the benzodioxol group is introduced to the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles, often under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Scavenging free radicals: Reducing oxidative stress and protecting cells from damage.

    Inhibiting inflammatory pathways: Reducing the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one: Shares a similar core structure but differs in the substitution pattern.

    4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid: Contains the benzodioxol group but has a different overall structure.

Uniqueness

7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

7-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C25H26N2O6/c1-16-11-24(29)33-25-17(2)20(6-4-19(16)25)30-14-23(28)27-9-7-26(8-10-27)13-18-3-5-21-22(12-18)32-15-31-21/h3-6,11-12H,7-10,13-15H2,1-2H3

InChI Key

DUYHPFIIHXCLSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.